molecular formula C16H16N2O3 B4836314 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B4836314
M. Wt: 284.31 g/mol
InChI Key: MTNMJZOFKBIACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide, also known as A-412997, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide involves the modulation of various neurotransmitter systems in the brain, particularly the dopamine and glutamate systems. This compound has been shown to enhance the release of dopamine and glutamate, which are key neurotransmitters involved in various neurological processes such as learning, memory, and mood regulation.
Biochemical and Physiological Effects:
2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have various biochemical and physiological effects in the brain. This compound has been shown to enhance the release of dopamine and glutamate, which can lead to improved cognitive function and mood regulation. Additionally, 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its specificity for the dopamine and glutamate systems in the brain. This compound has been shown to selectively modulate these systems, which can lead to more targeted and effective treatments for neurological disorders. However, one of the limitations of using 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its potential toxicity at high doses, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide. One area of research is the development of more selective and potent analogs of this compound, which may lead to more effective treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide and its potential applications in the treatment of various neurological disorders.

Scientific Research Applications

2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the main areas of research has been in the field of neuroscience, where this compound has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-3-11-4-5-14-13(7-11)12(9-20-14)8-16(19)17-15-6-10(2)21-18-15/h4-7,9H,3,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNMJZOFKBIACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide
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2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide
Reactant of Route 6
2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide

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